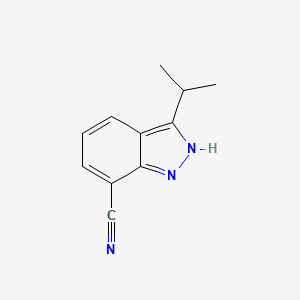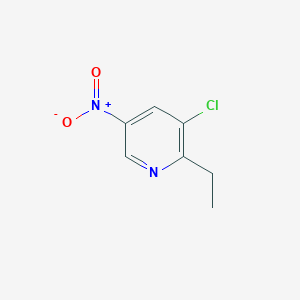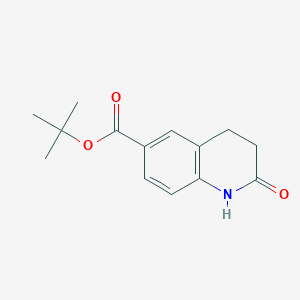
tert-Butyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound is characterized by the presence of a tert-butyl ester group and a tetrahydroquinoline core, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-keto esters in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction may produce tetrahydroquinoline derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
tert-Butyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases, including malaria, cancer, and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. This inhibition can lead to the suppression of cancer cell growth and the treatment of infectious diseases.
Comparación Con Compuestos Similares
- tert-Butyl 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific structural features, such as the presence of a tert-butyl ester group and a tetrahydroquinoline core. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. For example, tert-butyl 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has an amino group instead of a carboxylate group, which can significantly alter its chemical properties and biological interactions.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)10-4-6-11-9(8-10)5-7-12(16)15-11/h4,6,8H,5,7H2,1-3H3,(H,15,16) |
Clave InChI |
BYDKWMCNNYMOOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




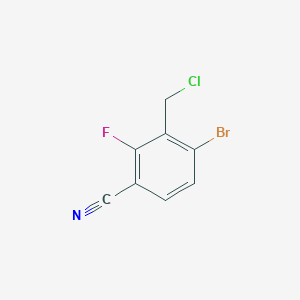

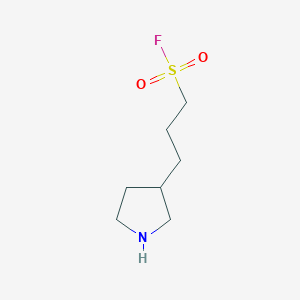
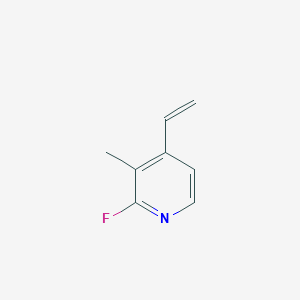
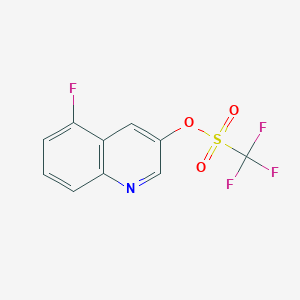
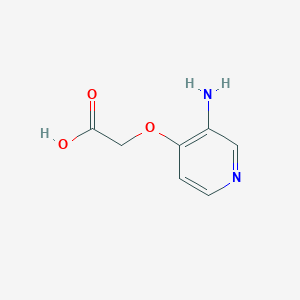
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one](/img/structure/B12964159.png)


